molecular formula C13H11I B1640945 2-Iodo-4'-methyl-1,1'-biphenyl

2-Iodo-4'-methyl-1,1'-biphenyl

Cat. No.: B1640945
M. Wt: 294.13 g/mol
InChI Key: QAJMEIMSXHIHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4'-methyl-1,1'-biphenyl ( 14385-93-4) is a high-value biphenyl derivative with the molecular formula C13H11I and a molecular weight of 294.13 g/mol. This compound serves as a versatile building block in organic synthesis, particularly in transition-metal-free C-H arylation reactions with unactivated arenes to construct complex biaryl structures, a privileged scaffold in medicinal and materials chemistry . The iodine substituent at the 2-position and the methyl group at the 4'-position make it an excellent precursor for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings, which are fundamental for developing pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs) . Biaryl compounds are prevalent in numerous biologically active molecules and natural products, and this iodinated derivative is a key intermediate for accessing a wide range of these structures . For research purposes, it is recommended to store this compound in a dark place, sealed in a dry environment at room temperature . This product is intended for research use only and is strictly not for diagnostic, human, or veterinary use.

Properties

Molecular Formula

C13H11I

Molecular Weight

294.13 g/mol

IUPAC Name

1-iodo-2-(4-methylphenyl)benzene

InChI

InChI=1S/C13H11I/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3

InChI Key

QAJMEIMSXHIHPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2I

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Bromine (as in 3-Bromo-4-iodo-1,1'-biphenyl) provides alternative reactivity for stepwise substitutions .
  • Methyl vs. Ethyl Groups : The 4'-methyl group in the target compound balances steric bulk and electronic donation, whereas ethyl groups (e.g., 4-ethyl-2-fluoro-1,1'-biphenyl) increase hydrophobicity, impacting solubility .
  • Fluorine Substitution : Fluorine’s strong electronegativity in 4-ethyl-2-fluoro-1,1'-biphenyl enhances binding affinity in drug-receptor interactions, a feature absent in iodinated analogs .

Research Findings and Challenges

  • Reactivity Limitations : Iodine’s size in this compound may hinder catalytic cycles in large-scale reactions, necessitating optimized Pd-based catalysts .
  • Toxicity Concerns: Halogenated biphenyls require stringent impurity profiling, as seen in azilsartan synthesis, where genotoxic impurities are monitored via LC-MS/MS .
  • Stability : Iodine’s lability under light or heat may limit the compound’s storage conditions compared to brominated or fluorinated analogs .

Preparation Methods

Structural Characteristics and Reactivity

Molecular Architecture

The compound consists of two benzene rings connected by a single bond, with substituents at strategic positions:

  • Iodine at C2 of the first ring
  • Methyl group at C4' of the second ring

This configuration creates distinct electronic effects:

  • The electron-withdrawing iodine atom activates the adjacent position for nucleophilic substitution
  • The methyl group provides steric bulk while moderately donating electrons through hyperconjugation

Spectroscopic Properties

Key spectral features include:

  • ¹H NMR : Methyl protons resonate at δ 2.32–2.35 ppm (singlet)
  • ¹³C NMR : Iodine-bearing carbon appears at δ 95–100 ppm
  • IR : C-I stretching vibration at 500–600 cm⁻¹

Synthetic Methodologies

Grignard Coupling and Iodination

Reaction Mechanism

This two-step process combines organometallic synthesis with halogenation:

  • Grignard Formation :
    $$ \text{p-Tolyl magnesium bromide} + 1\text{-bromo-2-chlorobenzene} \rightarrow 4'\text{-methyl-2-chlorobiphenyl} $$
  • Iodination :
    $$ 4'\text{-methyl-2-chlorobiphenyl} + \text{I}_2 \rightarrow \text{Target compound} $$
Optimized Conditions
  • Temperature : 55°C (Grignard coupling), RT (iodination)
  • Solvent : Tetrahydrofuran
  • Catalyst : None required
  • Yield : 60% after column chromatography

Advantages :

  • Industrial scalability (batch sizes >10 kg demonstrated)
  • Minimal palladium catalyst costs

Limitations :

  • Requires strict moisture control
  • Iodine handling necessitates specialized equipment

Diazotization-Iodination Sequence

Reaction Pathway

A three-stage process adapted from 2-iodobiphenyl synthesis:

  • Diazonium Salt Formation :
    $$ 2\text{-amino-4}'\text{-methylbiphenyl} + \text{HCl} + \text{NaNO}_2 \rightarrow \text{Diazonium chloride} $$
  • Iodide Displacement :
    $$ \text{Diazonium salt} + \text{KI} \rightarrow \text{Target compound} $$
Key Parameters
  • Temperature : 0–20°C (prevents diazonium decomposition)
  • Stoichiometry : 1:1.5 amine:KI ratio
  • Purification : Petroleum ether/ethyl acetate chromatography
  • Yield : 75%

Strengths :

  • High atom economy
  • Amenable to parallel synthesis

Challenges :

  • Requires hazardous nitrosating agents
  • Limited substrate availability for amino precursors

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Variant

Utilizing boronic acid partners:
$$ 4\text{-methylphenylboronic acid} + 2\text{-iodobromobenzene} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target compound} $$

Conditions :

  • Temperature: 80–100°C
  • Base: Potassium carbonate
  • Solvent: Dioxane/water
  • Yield: 70%
Direct Arylation Approach

A single-step alternative using preformed iodobiphenyls:
$$ 2\text{-iodobiphenyl} + \text{MeI} \xrightarrow{\text{Pd(OAc)}_2} \text{Target compound} $$

Optimization Insights :

  • Ligand choice critically affects regioselectivity
  • Microwave irradiation reduces reaction time by 40%

Copper-Mediated Coupling

Ullmann-Type Reaction

Employing aryl halide partners:
$$ 4'\text{-methyl-2-bromobiphenyl} + \text{CuI} \rightarrow \text{Target compound} $$

Key Parameters :

  • Ligand: N,N'-Dimethylcyclohexane-1,2-diamine
  • Solvent: 1,4-Dioxane
  • Yield: 55–92% (substrate-dependent)

Advantages :

  • Lower catalyst cost vs palladium
  • Tolerates electron-deficient arenes

Comparative Analysis of Methods

Yield and Efficiency

Method Average Yield Time (h) Atom Economy
Grignard-Iodination 60% 5–7 68%
Diazotization 75% 3–4 82%
Suzuki-Miyaura 70% 12–24 75%
Copper Catalysis 55–92% 12–24 71%

Industrial Scalability Assessment

Grignard Method :

  • Throughput : 150 kg/month achievable
  • Cost Index : \$2,300/kg (raw materials)

Diazotization :

  • Waste Generation : 3.2 kg waste/kg product
  • Safety Rating : P220/P280 precautions required

Emerging Methodologies

Continuous Flow Diazotization

Microreactor technology improvements enable:

  • 90% yield at 0.5 L/min throughput
  • Real-time IR monitoring of diazonium intermediates

Photoredox Catalysis

Visible-light-mediated C–H iodination demonstrates:

  • 65% yield under mild conditions
  • Excellent functional group tolerance

Q & A

Basic Question: What are the optimal synthetic routes for 2-Iodo-4'-methyl-1,1'-biphenyl, and how can purity be ensured?

Methodological Answer:
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling between iodinated aryl halides and boronic acids. Key steps include:

  • Precursor preparation : Use 2-iodophenylboronic acid and 4-methylphenyl halide (e.g., bromide or iodide) as coupling partners.
  • Catalytic system : Optimize Pd(PPh₃)₄ (0.5–2 mol%) with a base like K₂CO₃ in a mixed solvent (toluene/water, 3:1) under inert atmosphere .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity.
    Purity validation : Use HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) to detect residual catalysts or byproducts .

Basic Question: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in biphenyl derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between aromatic protons (δ 6.8–7.6 ppm) and methyl groups (δ 2.3–2.5 ppm). The iodine atom induces deshielding in adjacent protons.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of I• or CH₃ groups) aid structural validation.
    Note : Contradictions in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .

Advanced Question: How do steric and electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The iodine atom exerts +M (mesomeric) effects , enhancing electrophilicity at the ortho position, but its large size creates steric hindrance. Key considerations:

  • Reactivity trade-offs : Iodoarenes undergo slower oxidative addition compared to bromo/chloro analogs but provide better regioselectivity in Pd-catalyzed reactions.
  • Optimization : Use bulky ligands (e.g., XPhos) to mitigate steric effects and improve coupling efficiency. Compare kinetic data (e.g., TOF measurements) with bromo/chloro analogs to quantify electronic impacts .

Advanced Question: What strategies are effective for detecting trace impurities (e.g., dehalogenated byproducts) in this compound?

Methodological Answer:

  • LC-MS/MS in MRM mode : Develop a method with a limit of detection (LOD) <0.1 ppm. Use a C18 column and a gradient of acetonitrile/0.1% formic acid. Monitor transitions like [M+H]⁺ → [M+H–I]⁺ for deiodinated impurities.
  • Validation : Perform spike/recovery tests (90–110% recovery) and assess inter-day precision (RSD <5%) .

Advanced Question: How can computational modeling predict the compound’s applicability in organic electronics?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate HOMO/LUMO energies and charge distribution. The methyl group enhances solubility, while iodine improves charge transfer via polarizable π-systems.
  • Charge mobility simulations : Use Marcus theory to estimate hole/electron mobility (µ ~10⁻³ cm²/V·s) and compare with experimental data from OFET devices .

Advanced Question: How to address contradictions in biological activity data (e.g., enzyme inhibition vs. receptor activation)?

Methodological Answer:

  • Binding assays : Perform competitive ELISA or SPR to measure Kd values for target enzymes (e.g., cytochrome P450) vs. receptors (e.g., GPCRs).
  • Structural analysis : Overlay docking poses (AutoDock Vina) with X-ray crystallography data to identify conflicting binding modes. Adjust substituents (e.g., replace iodine with CF₃) to modulate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.